molecular formula C20H15FN2OS B2876771 7-(3-fluorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105211-72-0

7-(3-fluorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2876771
CAS No.: 1105211-72-0
M. Wt: 350.41
InChI Key: HJZTUGAQRZEMNV-UHFFFAOYSA-N
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Description

7-(3-Fluorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound characterized by its thieno[3,2-d]pyrimidinone core structure, which is substituted with a 3-fluorophenyl group and a 4-methylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(3-fluorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multiple steps, starting with the construction of the thieno[3,2-d]pyrimidinone core. One common approach is the cyclization of appropriate thiophene derivatives with amidines under acidic conditions. The fluorophenyl and methylbenzyl groups are then introduced through subsequent substitution reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of reduced derivatives, such as amines or alcohols.

  • Substitution: Formation of substituted thieno[3,2-d]pyrimidinones with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 7-(3-fluorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: This compound has shown promise in medicinal chemistry, where it may be explored for its therapeutic potential. It could be used as a lead compound for the development of new drugs targeting various diseases.

Industry: In industry, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which 7-(3-fluorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to a biological response. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • Thieno[3,2-d]pyrimidinone derivatives: These compounds share a similar core structure but differ in their substituents.

  • Fluorophenyl derivatives: Compounds containing fluorophenyl groups in different positions or with different substituents.

Uniqueness: 7-(3-Fluorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific combination of fluorophenyl and methylbenzyl groups, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

7-(3-fluorophenyl)-3-[(4-methylphenyl)methyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2OS/c1-13-5-7-14(8-6-13)10-23-12-22-18-17(11-25-19(18)20(23)24)15-3-2-4-16(21)9-15/h2-9,11-12H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJZTUGAQRZEMNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)SC=C3C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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